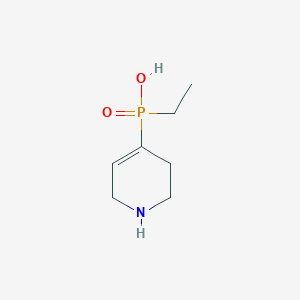

Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid is a chemical compound with the molecular formula C₇H₁₄NO₂P It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its potential biological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid typically involves the reaction of 1,2,3,6-tetrahydropyridine with ethylphosphinic acid under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into different phosphinic acid derivatives.

Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions include various phosphinic acid derivatives, which can be further utilized in different chemical and biological studies.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Neuroprotective Agents :

- Compounds similar to ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid have been studied for their neuroprotective properties. For instance, research indicates that tetrahydropyridine derivatives can exhibit dopamine receptor activity, which is crucial for treating neurodegenerative diseases like Parkinson's disease .

- A study highlighted the potential of phosphinic acids in enhancing neuroprotective effects by mitigating oxidative stress in neuronal cells .

-

Anticholinergic Activity :

- The compound has been investigated for its anticholinergic properties, making it a candidate for treating conditions such as urinary incontinence and neurogenic bladder dysfunction. Its structural similarities to known anticholinergic agents suggest it may effectively modulate cholinergic signaling pathways .

- Antioxidant Properties :

Case Study 1: Neuroprotective Effects

A study examining the effects of tetrahydropyridine derivatives on neurodegeneration demonstrated that compounds with phosphinic acid groups exhibited significant neuroprotection in animal models of Parkinson's disease. The results suggested that these compounds could reduce neuronal apoptosis and improve motor function .

Case Study 2: Anticholinergic Efficacy

Research focusing on the anticholinergic applications of related compounds reported successful outcomes in managing bladder dysfunctions. The study involved clinical trials where patients receiving treatment with tetrahydropyridine-based drugs showed marked improvements in symptoms compared to control groups .

Mécanisme D'action

The mechanism of action of Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid involves its interaction with specific molecular targets in biological systems. It is known to act as a selective antagonist of GABA C receptors, which are primarily found in the retina but also present in other tissues such as the hippocampus and spinal cord . By blocking these receptors, the compound can modulate neurotransmission and potentially exert therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: This compound is also a GABA antagonist but has a different substitution pattern on the tetrahydropyridine ring.

Methylphosphinic acid: A simpler phosphinic acid derivative with different chemical properties and applications.

Uniqueness

Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively antagonize GABA C receptors sets it apart from other similar compounds and makes it a valuable tool in neuroscience research.

Activité Biologique

Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the reaction of 1,2,3,6-tetrahydropyridine with phosphonic acid derivatives under controlled conditions. Common solvents include tetrahydrofuran (THF), and reagents such as n-butyllithium are often employed to facilitate the reaction. The resulting product is characterized by its phosphinic acid group, which is known for its ability to participate in various chemical reactions including oxidation and reduction.

Interaction with Biological Targets

This compound has shown promising interactions with several biological targets:

- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in neurotransmission. For instance, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .

- Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties. In vitro studies have shown that it can reduce neuroinflammation and protect neuronal cells from oxidative stress .

Case Studies and Research Findings

- Neurodegenerative Disorders : A study explored the efficacy of this compound in models of Alzheimer's disease. The compound demonstrated significant inhibition of AChE activity with an IC50 value in the low micromolar range. This suggests potential utility in enhancing cholinergic function in patients with cognitive decline .

- Anti-inflammatory Activity : Research has indicated that derivatives of tetrahydropyridine compounds possess anti-inflammatory properties. This compound was tested in BV-2 microglial cells and showed a reduction in pro-inflammatory cytokine production at concentrations as low as 0.01 μM .

- Potential for Drug Development : The compound has been identified as a lead candidate for further development into multi-target directed ligands (MTDLs). Its structural features allow for modifications that could enhance its selectivity and potency against various biological targets .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO2P/c1-2-11(9,10)7-3-5-8-6-4-7/h3,8H,2,4-6H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTTJMNOAUJGVCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(C1=CCNCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.